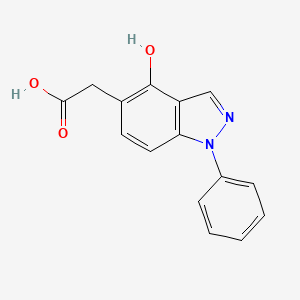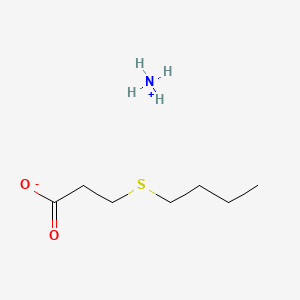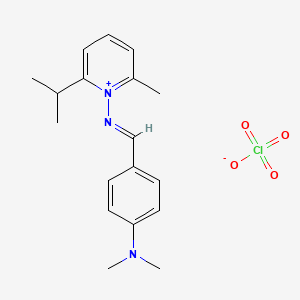![molecular formula C16H20N2 B12692817 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline CAS No. 93778-06-4](/img/structure/B12692817.png)
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline is an organic compound with a complex structure that includes an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline can be achieved through several methods. One common approach involves the reduction of Schiff bases. For example, the compound can be synthesized via the reduction of a Schiff base formed from the reaction of 2-ethyl-6-methylaniline with 2-aminobenzaldehyde. The reduction can be carried out using sodium borohydride (NaBH4) as a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved may include signal transduction pathways that regulate cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Similar structure but with a methoxy group.
2-Methoxy-5-[(phenylamino)methyl]phenol: Contains a phenol group instead of an aniline group.
Uniqueness
4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and ethyl groups makes it a versatile intermediate for various synthetic applications .
Eigenschaften
CAS-Nummer |
93778-06-4 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
4-[(2-aminophenyl)methyl]-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C16H20N2/c1-3-13-9-12(8-11(2)16(13)18)10-14-6-4-5-7-15(14)17/h4-9H,3,10,17-18H2,1-2H3 |
InChI-Schlüssel |
QAFCDBUOXXLIEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)CC2=CC=CC=C2N)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


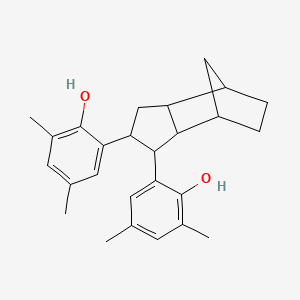
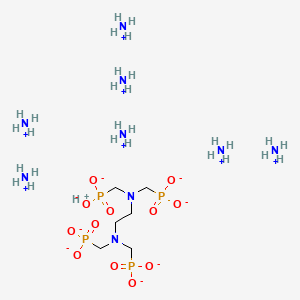


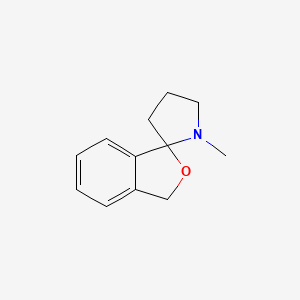

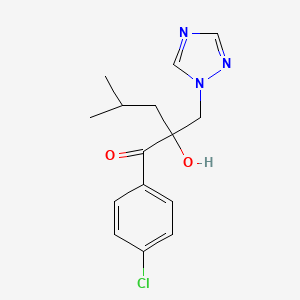
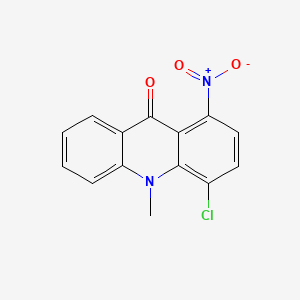

![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
